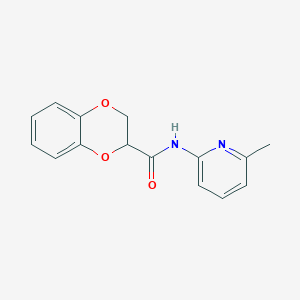

N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

説明

特性

IUPAC Name |

N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-5-4-8-14(16-10)17-15(18)13-9-19-11-6-2-3-7-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUZBFTYCOTAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322651 | |

| Record name | N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666177 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

378215-62-4 | |

| Record name | N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction using 6-methyl-2-chloropyridine and the benzodioxine intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

化学反応の分析

Types of Reactions

N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and benzodioxine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used

科学的研究の応用

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor for key enzymes involved in metabolic disorders. Notably, it has been evaluated for its inhibitory effects on:

- α-Glucosidase : This enzyme plays a critical role in carbohydrate metabolism. Inhibitors can help manage Type 2 Diabetes Mellitus (T2DM) by reducing glucose absorption in the intestines.

- Acetylcholinesterase : Inhibition of this enzyme is significant for the treatment of Alzheimer's disease (AD), as it can enhance acetylcholine levels in the brain, improving cognitive function.

A study synthesized various derivatives of benzodioxine and evaluated their inhibitory activities against these enzymes. The results indicated that specific substitutions on the benzodioxine structure could enhance inhibitory potency, making these compounds viable candidates for further development in treating T2DM and AD .

Antimicrobial Activity

Research has also explored the antimicrobial properties of N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Preliminary findings suggest that it exhibits activity against a range of bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and benzodioxine moieties can enhance antimicrobial efficacy .

Neuroprotective Effects

Given its interaction with acetylcholinesterase, there is potential for neuroprotective applications. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This aspect is particularly relevant in developing therapies for neurodegenerative diseases .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study on T2DM Management :

- A derivative was tested for its ability to inhibit α-glucosidase effectively. Results showed a significant reduction in postprandial blood glucose levels in animal models, suggesting its potential use as an antidiabetic agent.

-

Case Study on Alzheimer's Disease :

- Another derivative demonstrated effective inhibition of acetylcholinesterase in vitro, leading to improved cognitive performance in rodent models of AD.

Data Summary

The following table summarizes key findings from various studies regarding the compound's biological activities:

作用機序

The mechanism of action of N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.

Imidazo[1,2-a]pyridines: Known for their medicinal properties, these compounds also feature a fused heterocyclic structure.

Uniqueness

N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of the benzodioxine and pyridine rings, which imparts distinct chemical and biological properties.

生物活性

N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzodioxane moiety which is significant in various pharmacological applications. The presence of the 6-methylpyridine group is believed to enhance its biological activity by influencing interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of the benzodioxane structure exhibit notable anti-inflammatory properties. For instance, a study highlighted that a related compound with an acetic acid substituent at position 6 demonstrated significant anti-inflammatory effects. The structure-activity relationship (SAR) studies suggest that modifications at this position can optimize activity .

| Compound | Position | Activity |

|---|---|---|

| Acetic acid derivative | 6 | Significant anti-inflammatory |

| Acetic acid derivative | 2 | Mediocre anti-inflammatory |

2. Anticancer Properties

The benzodioxane derivatives have shown promise in cancer treatment. A specific compound, CCT251236, was identified as an inhibitor of the HSF1 pathway, demonstrating growth inhibitory effects in ovarian carcinoma models. This suggests that the benzodioxane structure is critical for the anticancer activity .

3. Cytotoxic and Antimicrobial Activities

Several studies have reported that benzodioxane derivatives possess cytotoxic and antimicrobial properties. These activities are attributed to their ability to interact with cellular mechanisms involved in cell proliferation and microbial resistance .

Case Study 1: Anticancer Activity

A recent study examined a series of benzodioxane derivatives for their effectiveness against metastatic castration-resistant prostate cancer (MCRPC). The results indicated that certain modifications to the benzodioxane core significantly enhanced anticancer efficacy, highlighting the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory potential of these compounds, researchers found that specific benzodioxane derivatives inhibited pro-inflammatory cytokine production in vitro. This suggests a mechanism involving modulation of immune responses, which could be beneficial for treating inflammatory diseases .

Q & A

Q. Q1. How can I optimize the synthesis of N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide to improve yield and purity?

Methodological Answer:

- Step 1 : Utilize regioselective coupling reactions (e.g., Buchwald-Hartwig amidation) to attach the 6-methylpyridin-2-yl group to the benzodioxine-carboxamide scaffold. Monitor reaction progress via HPLC or LC-MS .

- Step 2 : Optimize solvent systems (e.g., DMF/THF mixtures) and temperature gradients (80–120°C) to minimize side products like dimerization or oxidation by-products .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Q. Q2. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR, focusing on distinguishing diastereotopic protons in the benzodioxine ring (δ 4.2–4.6 ppm) and pyridinyl protons (δ 7.5–8.2 ppm) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for visualization. Key parameters: , data-to-parameter ratio > 10 .

- Mass Spectrometry : Confirm molecular ion ([M+H]) via high-resolution ESI-MS (e.g., exact mass 342.1038 for CHNO) .

Advanced Research Questions

Q. Q3. How can I resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Step 1 : Validate assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC values may arise from DMSO concentration variations (>0.1% can alter membrane permeability) .

- Step 2 : Perform dose-response curves with standardized positive controls (e.g., reference inhibitors for glucosylceramide synthase if applicable) .

- Step 3 : Use computational docking (e.g., AutoDock Vina) to compare binding modes across homologs, identifying key residues (e.g., Arg234 in the target enzyme) that may explain activity differences .

Q. Q4. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Strategy 1 : Employ chemical proteomics (e.g., affinity chromatography with a biotinylated derivative) to identify protein targets .

- Strategy 2 : Use metabolomics (LC-QTOF-MS) to track downstream effects, such as glycosphingolipid modulation in glucosylceramide synthase inhibition .

- Strategy 3 : Validate findings with CRISPR/Cas9 knockout models of candidate targets (e.g., GBA1 gene in lysosomal storage disease models) .

Q. Q5. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Step 1 : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .

- Step 2 : Use molecular dynamics simulations (AMBER or GROMACS) to assess stability in physiological conditions (e.g., blood-brain barrier penetration for CNS targets) .

- Step 3 : Synthesize derivatives with substituents at the 6-methylpyridin-2-yl group (e.g., fluoro or methoxy) to enhance metabolic stability .

Specialized Technical Questions

Q. Q6. What experimental precautions are critical when handling this compound in crystallization trials?

Methodological Answer:

- Precaution 1 : Use degassed solvents (e.g., chloroform/methanol) to avoid gas inclusion defects in crystals .

- Precaution 2 : Optimize slow evaporation rates (0.5–1.0 µL/day) in vapor diffusion setups to grow single crystals .

- Precaution 3 : Validate unit cell parameters against known analogs (e.g., compare with CHNO derivatives ).

Q. Q7. How can I analyze stereochemical purity in asymmetric synthesis routes?

Methodological Answer:

- Method 1 : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to resolve enantiomers .

- Method 2 : Employ vibrational circular dichroism (VCD) to confirm absolute configuration .

- Method 3 : Correlate optical rotation ([α]) with crystallographic data (Flack parameter < 0.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。